![molecular formula C6H10N4O B6176966 4-hydrazinyl-6-(methoxymethyl)pyrimidine CAS No. 1250551-30-4](/img/no-structure.png)
4-hydrazinyl-6-(methoxymethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-hydrazinyl-6-(methoxymethyl)pyrimidine” is a chemical compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest in recent research . For instance, a series of 4,6-dihydrazone pyrimidine derivatives containing the pyridine moiety were synthesized, structurally characterized, and evaluated in vitro for their antitumor activity .Molecular Structure Analysis
The molecular structure of “4-hydrazinyl-6-(methoxymethyl)pyrimidine” is represented by the InChI code1S/C7H12N4O/c1-5-9-6 (4-12-2)3-7 (10-5)11-8/h3H,4,8H2,1-2H3, (H,9,10,11)
. This indicates that the compound contains 7 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydrazinyl-6-(methoxymethyl)pyrimidine involves the reaction of 4,6-dichloropyrimidine with methoxymethylamine followed by hydrazine hydrate.", "Starting Materials": [ "4,6-dichloropyrimidine", "methoxymethylamine", "hydrazine hydrate" ], "Reaction": [ "Step 1: 4,6-dichloropyrimidine is reacted with excess methoxymethylamine in the presence of a base such as potassium carbonate in anhydrous dimethylformamide (DMF) at room temperature for several hours.", "Step 2: The resulting intermediate is then treated with hydrazine hydrate in ethanol at reflux temperature for several hours.", "Step 3: The reaction mixture is cooled and the product is isolated by filtration and washed with ethanol and water.", "Step 4: The crude product is purified by recrystallization from ethanol to obtain pure 4-hydrazinyl-6-(methoxymethyl)pyrimidine." ] } | |
CAS RN |
1250551-30-4 |
Product Name |
4-hydrazinyl-6-(methoxymethyl)pyrimidine |
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.